![molecular formula C15H12ClNO3 B6404763 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid, 95% CAS No. 1261908-35-3](/img/structure/B6404763.png)
3-(3-Acetylaminophenyl)-4-chlorobenzoic acid, 95%
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Overview
Description
3-(3-Acetylaminophenyl)-4-chlorobenzoic acid, 95%, or 3-APCBA, is an important organic compound used in a variety of scientific research applications. It is a white powder with a melting point of 98-99 °C and a boiling point of 250-251 °C. 3-APCBA is a member of the acetylaminophenyl benzoic acid family, which is widely used in the synthesis of various compounds and drugs. This compound has a wide range of applications in scientific research, including in the synthesis of drugs, in the study of biochemical and physiological effects, and in lab experiments.
Scientific Research Applications
3-APCBA is widely used in scientific research, particularly in the synthesis of drugs and in the study of biochemical and physiological effects. It is used in the synthesis of many drugs, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It is also used in the study of biochemical and physiological effects, such as in the study of the effects of hormones and neurotransmitters on the body. This compound is also used in lab experiments to study the effects of various drugs on cells and tissues.
Mechanism of Action
3-APCBA is an important organic compound that is used in the synthesis of various drugs. It acts as an intermediate in the synthesis of drugs, and its mechanism of action is not fully understood. However, it is known that this compound is involved in the production of various hormones and neurotransmitters in the body, and it is believed that it may play a role in the regulation of these hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APCBA are not fully understood. However, it is known that this compound is involved in the production of various hormones and neurotransmitters in the body, and it is believed that it may play a role in the regulation of these hormones and neurotransmitters. It is also believed that this compound may have anti-inflammatory, anti-convulsant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 3-APCBA in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable under laboratory conditions. It is also relatively non-toxic and has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. It is not soluble in water, so it must be dissolved in a solvent before use. It is also relatively expensive, and its mechanism of action is not fully understood.
Future Directions
The future directions of 3-APCBA are numerous. Further research should be done to better understand its mechanism of action and its biochemical and physiological effects. It should also be studied to determine its potential as an anti-inflammatory, anti-convulsant, and anti-cancer agent. Additionally, further research should be done to optimize the synthesis of this compound and to find new applications for it in scientific research. Finally, further research should be done to identify and develop new compounds that are based on the structure of 3-APCBA.
Synthesis Methods
3-APCBA can be synthesized by the reaction of 3-amino-4-chlorobenzoic acid and acetic anhydride in the presence of an acid catalyst. This reaction produces a white crystalline solid with a melting point of 98-99 °C and a boiling point of 250-251 °C. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
properties
IUPAC Name |
3-(3-acetamidophenyl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9(18)17-12-4-2-3-10(7-12)13-8-11(15(19)20)5-6-14(13)16/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQDFHOOVGTYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690630 |
Source
|
Record name | 3'-Acetamido-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-35-3 |
Source
|
Record name | 3'-Acetamido-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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